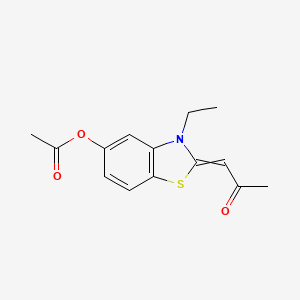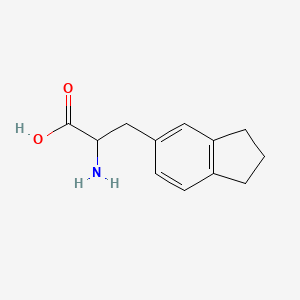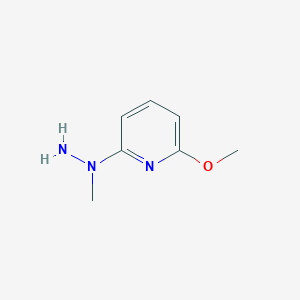
2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a methoxy group at the 2-position and a methylhydrazinyl group at the 6-position
Preparation Methods
The synthesis of 2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine typically involves the reaction of 2-methoxypyridine with methylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts or alternative solvents.
Chemical Reactions Analysis
2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and methylhydrazinyl groups can participate in substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted pyridine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives could be explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or electronic materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine involves its interaction with specific molecular targets and pathways. The methoxy and methylhydrazinyl groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence the compound’s biological and chemical activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine can be compared with other similar compounds, such as:
2-Methoxypyridine: Lacks the methylhydrazinyl group, making it less versatile in certain chemical reactions.
6-Methylhydrazinylpyridine: Lacks the methoxy group, which may affect its reactivity and applications.
2,6-Dimethoxypyridine: Contains two methoxy groups, which can influence its chemical properties and reactivity.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(6-methoxypyridin-2-yl)-1-methylhydrazine |
InChI |
InChI=1S/C7H11N3O/c1-10(8)6-4-3-5-7(9-6)11-2/h3-5H,8H2,1-2H3 |
InChI Key |
DNBJMPRQYMCRGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC(=CC=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3,5-Dichlorophenyl)methoxy]azanium chloride](/img/structure/B12437304.png)

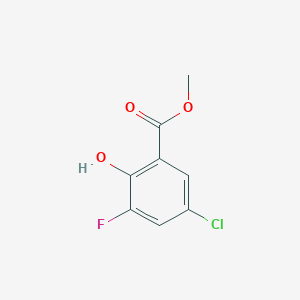
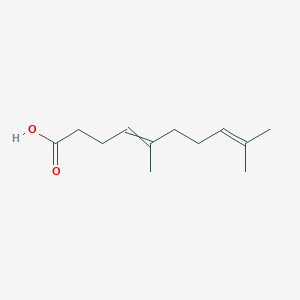
![1-Ethyl-2-[7-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;iodide](/img/structure/B12437351.png)
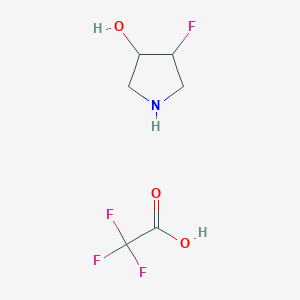
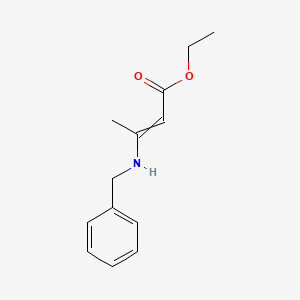


![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
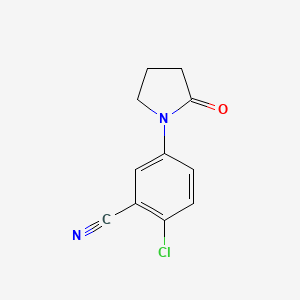
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
